Cyclin-dependent kinase 12-inhibitor E9, commonly referred to as CDK12-IN-E9, is a selective small molecule inhibitor targeting cyclin-dependent kinase 12. This compound has gained attention due to its role in modulating the transcription of genes involved in the DNA damage response. Cyclin-dependent kinase 12 is essential for the phosphorylation of the carboxy-terminal domain of RNA polymerase II, which in turn influences gene expression related to DNA repair mechanisms and mRNA processing. The inhibition of CDK12 has been shown to selectively affect the expression of long genes, particularly those involved in the cellular response to DNA damage, making it a potential therapeutic target in cancer treatment .
CDK12-IN-E9 was developed as part of ongoing research efforts aimed at creating selective inhibitors for cyclin-dependent kinases. The compound is derived from a class of small molecules designed to target specific kinase activities while minimizing off-target effects associated with other kinases in the same family, such as cyclin-dependent kinase 13. The development process involved rational drug design and extensive characterization through biochemical assays and proteomics .
CDK12-IN-E9 falls under the category of kinase inhibitors, specifically targeting cyclin-dependent kinases that regulate transcriptional processes. Its primary classification is as a selective CDK12 inhibitor, which differentiates it from broader-spectrum kinase inhibitors that may affect multiple targets within the cell.
The synthesis of CDK12-IN-E9 involves several key steps that typically include:
The synthesis typically requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize side reactions. The use of computational modeling can also aid in predicting interactions between CDK12-IN-E9 and its target.
The molecular structure of CDK12-IN-E9 features a core scaffold that allows for interaction with the ATP-binding pocket of CDK12. Key structural components include:
The three-dimensional structure can be analyzed using X-ray crystallography or computational docking studies to visualize how CDK12-IN-E9 fits into the active site of cyclin-dependent kinase 12. This understanding aids in optimizing its binding affinity and selectivity .
CDK12-IN-E9 primarily functions through competitive inhibition of cyclin-dependent kinase 12 by binding to its ATP-binding site. This prevents ATP from phosphorylating target substrates, thereby disrupting downstream signaling pathways involved in gene expression.
The inhibition results in:
The mechanism by which CDK12-IN-E9 exerts its effects involves:
Studies have shown that treatment with CDK12-IN-E9 leads to significant downregulation of several key DNA damage response genes, including BRCA1 and ATR, which are vital for maintaining genomic integrity .
Relevant data regarding solubility and stability can be obtained through standard assays such as solubility tests in various solvents and stability studies under different pH conditions .
CDK12-IN-E9 is primarily being researched for its potential applications in cancer therapy due to its ability to selectively inhibit transcriptional processes critical for tumor growth and survival. Specific applications include:
Ongoing studies aim to further elucidate its efficacy and safety profiles in preclinical models, paving the way for potential clinical applications .
CDK12-IN-E9 (C₂₄H₃₀N₆O₂; MW 434.53 Da) features a trisubstituted pyrazolopyridine core appended with an electrophilic acrylamide warhead [1] [3]. This moiety enables irreversible covalent binding to Cysteine 1039 (Cys1039) within CDK12’s unique C-terminal kinase domain [5] [9]. Unlike canonical ATP-competitive inhibitors, the acrylamide forms a Michael adduct with Cys1039’s thiol group, exploiting a cysteine residue absent in most other CDKs (e.g., CDK7, CDK9). This modification induces permanent kinase inactivation by sterically obstructing catalytic residues and disrupting conformational dynamics essential for substrate recognition [2] [6]. Mutagenesis studies confirm resistance in cells expressing Cys1039Ala-mutated CDK12, validating target specificity [5].
Beyond covalent modification, CDK12-IN-E9 engages the ATP-binding pocket via non-covalent interactions that prime covalent bonding. The pyrazolopyridine scaffold forms hydrogen bonds with:
Table 1: Molecular Properties of CDK12-IN-E9
Property | Value |
---|---|
Molecular Formula | C₂₄H₃₀N₆O₂ |
Molecular Weight | 434.53 g/mol |
CAS Number | 2020052-55-3 |
Covalent Binding Site | Cys1039 (CDK12) |
Key Non-covalent Targets | Glu814, Met816, Leu866, Val741 |
CDK12-IN-E9 was engineered to overcome limitations of prior CDK inhibitors:
THZ1: Covalently inhibits CDK7/12/13 but suffers ABC transporter-mediated efflux (ABCB1/ABCG2 upregulation in resistant cells). E9’s pyrazolopyridine backbone reduces lipophilicity (cLogP = 2.8 vs. THZ1’s 4.1), evading transporter recognition [2] [8].
BSJ-4-116: A heterobifunctional degrader (PROTAC) targeting CDK12 via cereblon E3 ligase. While effective against E9-resistant mutants, its larger size (MW >700 Da) limits cellular permeability. E9’s compact structure (MW 434.53 Da) enables faster cytosolic diffusion [7].
Table 2: Selectivity Profile of CDK12-IN-E9 vs. Key Inhibitors
Parameter | CDK12-IN-E9 | THZ1 | BSJ-4-116 |
---|---|---|---|
CDK12 IC₅₀ | 23.9 nM | 158 nM | Degrader (DC₅₀ = 50 nM) |
CDK13 Inhibition | Weak (IC₅₀ >1 μM) | 158 nM | Minimal |
CDK7 Inhibition | >1 μM | 8.5 nM | None |
ABC Transporter Substrate | No | Yes | No |
Primary Resistance Mechanism | C1039A mutation | Transporter upregulation | Point mutations in linker binding site |
The chiral center at the acrylamide-bearing side chain dictates binding efficiency. The S-isomer of CDK12-IN-E9 exhibits 50-fold greater potency than the R-isomer (IC₅₀ = 23.9 nM vs. 1,210 nM) [3] [9]. Molecular dynamics simulations reveal why:
Table 3: Impact of Stereochemistry on CDK12-IN-E9 Activity
Isomer | CDK12 IC₅₀ | Cell Proliferation IC₅₀ (Kelly Cells) | Cys1039 Binding Kinetics (kinact/KI) |
---|---|---|---|
S-isomer | 23.9 nM | 8–40 nM | 2.5 × 10⁴ M⁻¹s⁻¹ |
R-isomer | 1,210 nM | 500–1,000 nM | 1.2 × 10³ M⁻¹s⁻¹ |
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